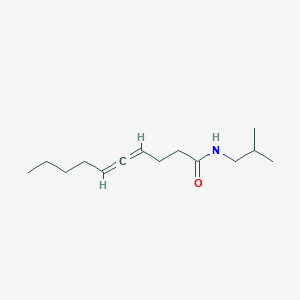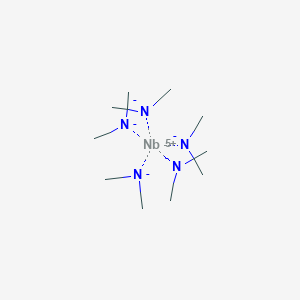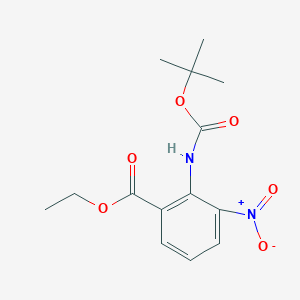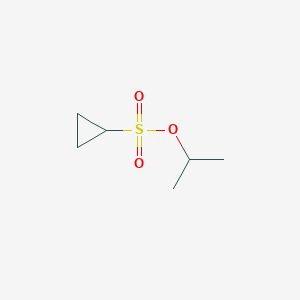
(4-Fluorophenyl)(4-methoxyphenyl)methanol
Vue d'ensemble
Description
(4-Fluorophenyl)(4-methoxyphenyl)methanol (FMPM) is an important organic compound that has been extensively studied due to its wide range of applications in the scientific field. FMPM is a colorless, volatile liquid with a pungent odor and a boiling point of 135 °C. It has a wide range of applications in organic synthesis, chemical research, and medicinal chemistry. FMPM has been used in the synthesis of various compounds, such as pyrrolidines, ketones, and amines. It is also used as a starting material for the synthesis of drugs and other pharmaceuticals. In addition, FMPM is used as a reagent in the synthesis of polymers and other materials.
Applications De Recherche Scientifique
Polymer Development
(Wang et al., 2012) explored the synthesis of new monomers containing methoxyphenyl groups, including (4-Fluorophenyl)(4-methoxyphenyl)methanol, for developing proton exchange membranes in fuel cells. These membranes demonstrated high proton conductivities and low methanol permeabilities, indicating potential for fuel cell applications.
Asymmetric Synthesis
(Jung et al., 2000) used a derivative of (4-Fluorophenyl)(4-methoxyphenyl)methanol as a chiral auxiliary in the asymmetric synthesis of α-hydroxy esters. This indicates its utility in creating specific molecular configurations in synthetic organic chemistry.
Theoretical Studies
(Trivedi, 2017) conducted a theoretical study of (4-Fluorophenyl)(4-methoxyphenyl)methanol using Density Functional Theory, focusing on its molecular structure and electrostatic potential, which is essential for understanding its reactivity and interaction with other molecules.
Chemical Synthesis
(Sun et al., 2014) reported the preparation of (4-Fluorophenyl)(4-methoxyphenyl)methanol through both traditional methods and palladium-catalyzed C-H halogenation reactions. This reflects its relevance in diverse synthetic pathways.
Molecular Interactions Study
(Choudhury et al., 2002) analyzed compounds including (4-Fluorophenyl)(4-methoxyphenyl)methanol to understand weak interactions involving organic fluorine. This helps in comprehending the subtleties of molecular interactions in chemical compounds.
Propriétés
IUPAC Name |
(4-fluorophenyl)-(4-methoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO2/c1-17-13-8-4-11(5-9-13)14(16)10-2-6-12(15)7-3-10/h2-9,14,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFPEZAJZHPSJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374587 | |
| Record name | 4-Fluoro-4'-methoxybenzhydrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluorophenyl)(4-methoxyphenyl)methanol | |
CAS RN |
1426-55-7 | |
| Record name | 4-Fluoro-4'-methoxybenzhydrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-[(2-amino-1,3-thiazol-5-yl)methyl]benzoate](/img/structure/B175400.png)

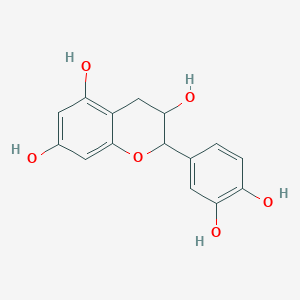

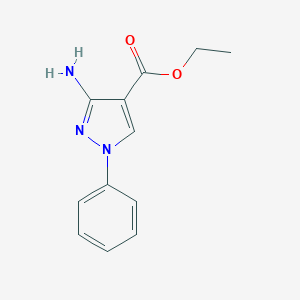
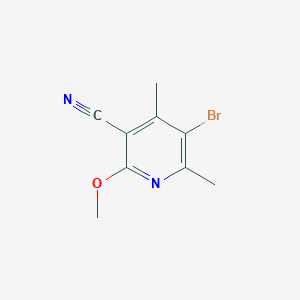

![6-Nitrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B175429.png)
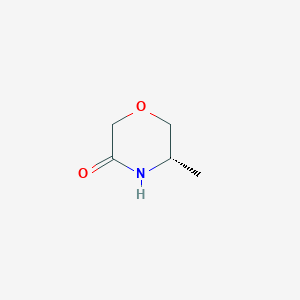
![[3-(4-Methylphenyl)sulfonyloxy-2,2-bis[(4-methylphenyl)sulfonyloxymethyl]propyl] 4-methylbenzenesulfonate](/img/structure/B175435.png)
